Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate
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Overview
Description
Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate is a carbamate derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-amino-4,4-dimethylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, and amines; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new carbamate derivatives .
Scientific Research Applications
Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(4-amino-4-methylpentyl)carbamate
- Tert-butyl N-(4,4-diethoxybutyl)carbamate
- Tert-butyl (4-aminobenzyl)carbamate
Uniqueness
Tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate is unique due to its specific structural features, such as the presence of a tert-butyl group and a 5-amino-4,4-dimethylpentyl moiety. These structural elements contribute to its stability and reactivity, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C12H26N2O2 |
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Molecular Weight |
230.35 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-4,4-dimethylpentyl)carbamate |
InChI |
InChI=1S/C12H26N2O2/c1-11(2,3)16-10(15)14-8-6-7-12(4,5)9-13/h6-9,13H2,1-5H3,(H,14,15) |
InChI Key |
PTIGOOMKURSINI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C)CN |
Origin of Product |
United States |
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